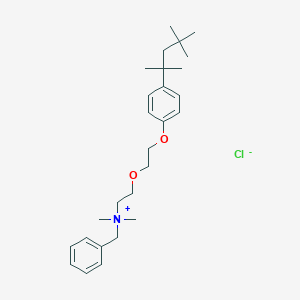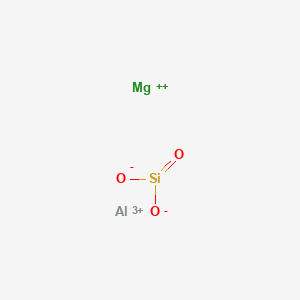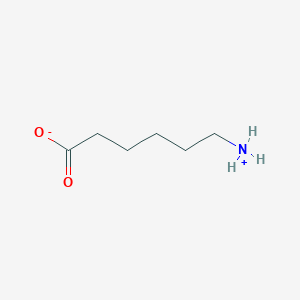
Phosphinic fluoride, diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic fluoride, diphenyl-, also known as diphenylphosphinic fluoride (DFP), is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
DFP inhibits acetylcholinesterase by binding covalently to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This can cause overstimulation of the nervous system, leading to a range of physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DFP are diverse and depend on the concentration and duration of exposure. At low concentrations, DFP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, DFP can cause convulsions, respiratory failure, and death. DFP has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFP is a powerful tool for studying the nervous system and acetylcholine signaling. Its ability to inhibit acetylcholinesterase allows researchers to study the effects of acetylcholine accumulation on various physiological processes. However, DFP is highly toxic and must be handled with extreme care. Its reactivity towards nucleophiles also makes it difficult to work with in some experimental setups.
Orientations Futures
There are several future directions for research on DFP. One area of interest is the development of safer and more effective antidotes for nerve gas poisoning. Another area of interest is the study of the long-term effects of DFP exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the use of DFP in the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
DFP can be synthesized by reacting Phosphinic fluoride, diphenyl-phine with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure. The resulting product is a colorless liquid with a pungent odor and high reactivity towards nucleophiles.
Applications De Recherche Scientifique
DFP has been used extensively in scientific research as a tool to study the nervous system and acetylcholine signaling. It is commonly used to inhibit acetylcholinesterase activity in vitro and in vivo, allowing researchers to study the effects of acetylcholine accumulation on various physiological processes. DFP has also been used to study the effects of nerve gas exposure and the development of antidotes for nerve gas poisoning.
Propriétés
Numéro CAS |
1135-98-4 |
|---|---|
Nom du produit |
Phosphinic fluoride, diphenyl- |
Formule moléculaire |
C12H10FOP |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
[fluoro(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C12H10FOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
FBHHZEPZBVNZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
Synonymes |
Diphenylfluorophosphine oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
